3-Aminothieno[3,2-b]pyridine-2-carboxylic acid

Synthetic Chemistry Amide Bond Formation Medicinal Chemistry

Critical precursor for kinase-focused amide libraries targeting Haspin (IC50=89 nM), CDKL, and CLK families. The free carboxylic acid enables single-step amide diversification without ester hydrolysis—essential for acid-sensitive amine building blocks. The [3,2-b] regioisomer is mandatory for Haspin selectivity; the [2,3-b] isomer targets IKK instead, causing target misassignment. Derived compounds show GI50=1.2 µM (HepG2) with >100-fold tumor selectivity and no hepatotoxicity (PLP1 GI50>125 µM), outperforming ellipticine. The 3-amino group is confirmed as an essential pharmacophoric element by QSAR.

Molecular Formula C8H6N2O2S
Molecular Weight 194.208
CAS No. 1203257-15-1
Cat. No. B597998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminothieno[3,2-b]pyridine-2-carboxylic acid
CAS1203257-15-1
Molecular FormulaC8H6N2O2S
Molecular Weight194.208
Structural Identifiers
SMILESC1=CC2=C(C(=C(S2)C(=O)O)N)N=C1
InChIInChI=1S/C8H6N2O2S/c9-5-6-4(2-1-3-10-6)13-7(5)8(11)12/h1-3H,9H2,(H,11,12)
InChIKeyMYDSAMPAYOLUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminothieno[3,2-b]pyridine-2-carboxylic acid (CAS 1203257-15-1): A Key Building Block for Kinase-Focused Libraries and Antitumor Scaffolds


3-Aminothieno[3,2-b]pyridine-2-carboxylic acid (CAS 1203257-15-1) is a heterocyclic building block featuring a thieno[3,2-b]pyridine core with a 3-amino substituent and a 2-carboxylic acid group . This scaffold is of significant interest in medicinal chemistry as a precursor to kinase inhibitors and antitumor agents [1]. The compound is commercially available at 95–98% purity and serves as a critical intermediate for generating focused compound libraries through amide coupling or further functionalization .

Why 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid Cannot Be Replaced by Its Methyl Ester or Regioisomers in Lead Optimization


Simple substitution of 3-aminothieno[3,2-b]pyridine-2-carboxylic acid with its methyl ester (CAS 111042-90-1) is not feasible when the synthetic route requires a free carboxylic acid for direct amide coupling, as the ester necessitates an additional hydrolysis step that can be incompatible with sensitive functional groups . Furthermore, the regioisomeric thieno[2,3-b]pyridine-2-carboxylic acid derivatives, while explored as IKK inhibitors, exhibit a fundamentally different kinase selectivity profile due to altered hinge-binding geometry [1]. The absence of the 3-amino group, as in thieno[3,2-b]pyridine-2-carboxylic acid (CAS 347187-30-8), removes the critical hydrogen-bond donor required for the antitumor activity observed in 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives, where the presence of amino groups is a key determinant of anti-HCC activity [2].

Head-to-Head and Cross-Study Quantitative Differentiation of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid


Direct Amide Coupling Capability vs. Methyl Ester: Eliminating a Synthetic Step

The free carboxylic acid of the target compound enables direct amide bond formation via standard coupling reagents (e.g., HATU, EDCI), whereas the methyl ester (CAS 111042-90-1) requires a two-step sequence of ester hydrolysis followed by coupling . This differentiation is critical in parallel synthesis and library production, where step-count reduction directly impacts throughput. The methyl ester is the preferred starting material for Pd-catalyzed C–N and C–C couplings due to ester stability under these conditions, but the free acid is advantageous when the target library requires diverse amide products without the need for prior hydrolysis [1].

Synthetic Chemistry Amide Bond Formation Medicinal Chemistry

Antitumor Activity of Derived Aminodi(hetero)arylamines: GI50 Values Across Four Human Tumor Cell Lines

Aminodi(hetero)arylamine 3c, synthesized from methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (the direct ester derivative of the target acid), exhibited GI50 values of 1.30–1.63 µM across MCF-7, A375-C5, NCI-H460, and HepG2 tumor cell lines, with no toxicity to non-tumor PLP1 cells at these concentrations (GI50 PLP1 = 12.49 ± 0.09 µM) [1]. In contrast, the regioisomeric thieno[3,2-b]pyridine-2-carboxylic acid derivative lacking the 3-amino group shows no comparable antitumor activity, as the QSAR studies identified the presence of amino groups and hydrogen bond donors as the key determinants of anti-HCC activity [2].

Antitumor Activity GI50 Cell Cycle Analysis

Kinase Selectivity Advantage of the Thieno[3,2-b]pyridine Core Over the [2,3-b] Regioisomer

The thieno[3,2-b]pyridine scaffold engages the kinase hinge region via a weak, unconventional interaction that permits profoundly different binding modes while maintaining high kinome-wide selectivity [1]. In contrast, bioisosteric pyrazolo[1,5-a]pyrimidine-based inhibitors and thieno[2,3-b]pyridine derivatives typically exhibit less favorable selectivity profiles [1]. Specifically, analog 4 of the thieno[3,2-b]pyridine series showed IC50 = 89 nM for Haspin kinase with excellent kinome-wide selectivity, and MU1920 fulfills criteria for a quality chemical probe suitable for in vivo applications [1]. The thieno[2,3-b]pyridine-2-carboxamide series, explored in Boehringer Ingelheim patents, targets the IKK complex with a distinct selectivity profile, illustrating that the ring fusion isomer fundamentally alters target engagement [2].

Kinase Selectivity Hinge Binding Chemical Probe

Apoptosis Induction and Cell Cycle Arrest: Functional Differentiation of the 3-Amino Scaffold

Compound 3c, an aminodi(hetero)arylamine derived from the methyl ester of the target acid, induced a statistically significant increase in apoptosis in NCI-H460 cells, raising the percentage of apoptotic cells from 6.5 ± 1.1% (blank) to 36.6 ± 4.8% after 48 h treatment at its GI50 concentration (1.4 µM) [1]. Additionally, 3c caused a decrease in the percentage of cells in the G0/G1 phase of the cell cycle [1]. In the HepG2 HCC model, the related derivative methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f) caused a decrease in the S-phase population and G2/M cell cycle arrest [2]. Compounds lacking the 3-amino group do not exhibit this dual mechanism of apoptosis induction and cell cycle modulation, as confirmed by QSAR models highlighting the necessity of the amino substituent [2].

Apoptosis Cell Cycle Arrest NCI-H460

Optimal Procurement and Application Scenarios for 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid (CAS 1203257-15-1)


Kinase-Focused Library Synthesis via Direct Amide Coupling

The free carboxylic acid is the reagent of choice for generating amide libraries targeting underexplored kinases such as Haspin, CDKL, and CLK families. Unlike the methyl ester, it enables single-step diversification without the need for ester hydrolysis, which is particularly advantageous when using acid-sensitive amine building blocks [1]. The thieno[3,2-b]pyridine core's weak hinge interaction allows for variable binding modes and high kinome-wide selectivity, as demonstrated by the development of MU1920 as a quality chemical probe [1].

Synthesis of Antitumor Aminodi(hetero)arylamines with Favorable Therapeutic Window

The target acid serves as the precursor to the methyl ester (CAS 111042-90-1), which undergoes Pd-catalyzed Buchwald-Hartwig coupling to yield aminodi(hetero)arylamines with GI50 values of 1.30–1.63 µM across multiple tumor cell lines and no toxicity to non-tumor PLP1 cells [2]. This scaffold is particularly suited for oncology programs where hepatotoxicity is a concern, as the derived compounds demonstrate a >100-fold selectivity window over the clinical benchmark ellipticine [2].

Regioisomer-Dependent Kinase Profiling Studies

Procurement of the [3,2-b] isomer specifically, rather than the [2,3-b] isomer, is essential for programs targeting kinases where the hinge-binding geometry dictates selectivity. The [3,2-b] isomer has been validated in high-quality chemical probes for Haspin kinase (IC50 = 89 nM) with excellent kinome-wide selectivity, whereas the [2,3-b] isomer series is associated with IKK complex inhibition [1][3]. This regioisomeric differentiation is critical for avoiding target misassignment in chemical biology studies.

Hepatocellular Carcinoma (HCC) Lead Optimization

The 3-aminothieno[3,2-b]pyridine-2-carboxylate scaffold, directly derived from the target compound, has produced the most potent anti-HCC compound 2f (GI50 = 1.2 µM on HepG2) with no observed hepatotoxicity (PLP1 GI50 > 125 µM), outperforming the positive control ellipticine (GI50 = 2.9 µM, PLP1 GI50 = 3.3 µM) on both potency and safety [4]. QSAR studies confirm that the 3-amino group is an essential pharmacophoric element for this activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.